2-[(5Z)-6-oxo-5-(thiophen-2-ylmethylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
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Overview
Description
2-[(5Z)-6-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a thiophene ring, a triazole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-6-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE typically involves multi-step reactions. The process begins with the preparation of the thiophene derivative, followed by the formation of the triazole and thiazole rings. The final step involves the esterification of the phenyl acetate group. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate ring formation and esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-6-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
2-[(5Z)-6-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(5Z)-6-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit similar biological activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which contain the triazole ring, are known for their antifungal properties.
Uniqueness
2-[(5Z)-6-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties
Properties
Molecular Formula |
C17H11N3O3S2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[2-[(5Z)-6-oxo-5-(thiophen-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C17H11N3O3S2/c1-10(21)23-13-7-3-2-6-12(13)15-18-17-20(19-15)16(22)14(25-17)9-11-5-4-8-24-11/h2-9H,1H3/b14-9- |
InChI Key |
QTKRQTIAHHHZGF-ZROIWOOFSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=CS4)/SC3=N2 |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CS4)SC3=N2 |
Origin of Product |
United States |
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